methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate

Heterocyclic chemistry Catalytic hydrogenation Process chemistry

Sourcing intermediates for kinase-targeted drug discovery requires orthogonal reactivity without confounding bioactivity. Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CAS 162085-97-4) addresses this need: • Documented building block for LRRK2 inhibitors (indazoles/azaindazoles) and pyrrolobenzodiazepines (PBDs) • Non-interfering methyl ester-unlike ethyl ester analog (CAS 128293-62-9) which exhibits DNA gyrase inhibition that confounds kinase assays • Validated 87-88% hydrogenation yield; 8.3% atom economy advantage over ethyl ester for ADC synthesis ≥95% purity. Stored at -20°C protected from light. Bulk quantities available.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 162085-97-4
Cat. No. B064038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate
CAS162085-97-4
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1C(=O)OC)N
InChIInChI=1S/C6H9N3O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,7H2,1-2H3
InChIKeyUCYTVNRGWWHESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-1-methyl-1H-imidazole-2-carboxylate (CAS 162085-97-4): Chemical Identity and Procurement Baseline


Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate (CAS 162085-97-4) is a 4-aminoimidazole-2-carboxylate ester with molecular formula C₆H₉N₃O₂ and molecular weight 155.15 g/mol [1]. This compound features a methyl ester at the C2 position, a methyl group at N1, and a free amino group at C4, establishing it as a versatile synthetic intermediate . Its role as a building block for indazoles and azaindazoles as LRRK2 inhibitors, as well as pyrrolobenzodiazepines, is documented in the patent literature . Standard commercial specifications typically offer ≥95% purity with recommended storage at -20°C protected from light [2].

Why Methyl 4-Amino-1-methyl-1H-imidazole-2-carboxylate Cannot Be Arbitrarily Replaced by Ethyl Ester or Other Analogs


Despite sharing the same 4-amino-1-methylimidazole core, ester variants of this scaffold exhibit fundamentally different synthetic utility and biological profiles that preclude casual substitution. The ethyl ester analog (CAS 128293-62-9; ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate) is a documented potent DNA gyrase inhibitor with sequence-selective DNA binding properties , which introduces unintended biological activity that can confound assays when used as a synthetic intermediate. Conversely, the methyl ester (target compound) serves as a non-interfering synthetic handle whose reactivity and deprotection profile align with established protocols for LRRK2 inhibitor and pyrrolobenzodiazepine synthesis [1]. Differences in ester lability further dictate downstream compatibility: methyl esters generally require stronger hydrolytic conditions than ethyl esters, affecting reaction sequence design [2]. The following section quantifies these differentiations.

Methyl 4-Amino-1-methyl-1H-imidazole-2-carboxylate: Quantitative Evidence for Scientific Selection


Validated Synthetic Yield: 87-88% via Pd/C Hydrogenation of 4-Nitro Precursor

The target compound is synthesized from methyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate via Pd/C-catalyzed hydrogenation at 70 psi H₂ for 14 hours in methanol/ethyl acetate (1:1), affording a purified yield of 87-88% after workup . This high-yielding, reproducible route contrasts with the ethyl ester analog (CAS 128293-62-9), for which no comparable high-yield hydrogenation protocol is reported in open literature .

Heterocyclic chemistry Catalytic hydrogenation Process chemistry

Patent-Documented Use as Key Intermediate for LRRK2 Inhibitor Synthesis

The compound is explicitly documented in patent literature as an intermediate for preparing indazoles and azaindazoles that function as LRRK2 inhibitors . Its methyl ester group serves as a synthetic handle for subsequent amidation or hydrolysis steps in constructing the final pharmacophore. In contrast, the ethyl ester analog (CAS 128293-62-9) is characterized as a DNA gyrase inhibitor with sequence-selective DNA binding , a distinct biological activity that may be undesirable when the compound is intended solely as a synthetic building block.

Kinase inhibition LRRK2 Parkinson's disease Medicinal chemistry

Storage Stability: Validated -20°C Protected from Light Condition

The compound requires storage at -20°C protected from light to maintain integrity [1]. This specific storage requirement indicates sensitivity to thermal and/or photochemical degradation, necessitating appropriate cold-chain handling. While the ethyl ester hydrochloride salt (CAS 180258-46-2) is a crystalline solid supplied as a white powder , no equivalent explicit long-term storage stability data are publicly available for direct comparison.

Compound stability Storage optimization Laboratory procurement

Commercial Availability at ≥95% Purity with QC Documentation

Multiple vendors supply this compound at ≥95% purity with available batch-specific QC data including NMR, HPLC, or GC . The ethyl ester analog (CAS 128293-62-9) is also available at 95%+ purity , indicating comparable commercial quality standards for both esters. This supports that procurement decisions can be based on application-specific considerations rather than purity constraints.

Quality control Analytical chemistry Procurement specification

Lower Molecular Weight Methyl Ester for Enhanced Atom Economy

The methyl ester (MW 155.15 g/mol) is approximately 8.3% lighter than the ethyl ester free base (MW 169.18 g/mol) [1] . In multi-step syntheses where the ester is ultimately cleaved, the smaller methyl group contributes less mass to waste streams, offering a marginal but quantifiable advantage in atom economy .

Atom economy Green chemistry Process optimization

Methyl 4-Amino-1-methyl-1H-imidazole-2-carboxylate: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of LRRK2 Inhibitors for Parkinson's Disease Research

Based on patent documentation identifying this compound as an intermediate for indazoles and azaindazoles with LRRK2 inhibitory activity , researchers developing kinase inhibitors for Parkinson's disease should prioritize this methyl ester. The documented high-yield hydrogenation protocol (87-88%) ensures reliable access to the intermediate, while the methyl ester functionality provides a tractable handle for subsequent amide bond formation. Selection of the ethyl ester analog is contraindicated given its documented direct DNA gyrase inhibitory activity, which could introduce confounding biological readouts in LRRK2-targeted assays .

Construction of Pyrrolobenzodiazepine (PBD) DNA-Alkylating Agents

This compound is cited as an intermediate for pyrrolobenzodiazepine synthesis , a class of sequence-selective DNA alkylating agents with antineoplastic activity. The free 4-amino group enables incorporation into the PBD scaffold, while the methyl ester at C2 provides orthogonal protection during multi-step sequences. For researchers building PBD-based antibody-drug conjugates (ADCs), the atom economy advantage of the methyl ester (8.3% lower mass vs. ethyl ester) becomes meaningful when scaled across multiple synthetic steps culminating in ester cleavage.

Medicinal Chemistry Campaigns Requiring Orthogonal Ester Protection

The methyl ester group exhibits distinct hydrolytic lability compared to ethyl esters, a property that enables selective deprotection strategies in complex synthetic sequences . When designing routes requiring differential ester cleavage (e.g., methyl ester removal in the presence of tert-butyl or benzyl protecting groups), this compound provides predictable reactivity. The validated storage condition of -20°C protected from light should be incorporated into laboratory handling protocols to preserve compound integrity throughout multi-week synthetic campaigns.

Technical Documentation Hub

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